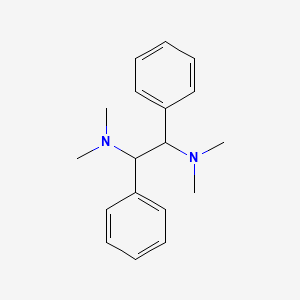
1,2-Ethanediamine, N,N,N',N'-tetramethyl-1,2-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-N,N,N’,N’-TETRAMETHYL-1,2-DIPHENYLETHANE-1,2-DIAMINE is an organic compound that belongs to the class of diamines It is characterized by the presence of two phenyl groups attached to an ethane backbone, with two amine groups substituted with methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N,N,N’,N’-TETRAMETHYL-1,2-DIPHENYLETHANE-1,2-DIAMINE typically involves the reaction of benzaldehyde with methylamine in the presence of a reducing agent. One common method is the reductive amination of benzaldehyde using sodium cyanoborohydride as the reducing agent. The reaction is carried out in an organic solvent such as methanol or ethanol under mild conditions.
Industrial Production Methods
On an industrial scale, the production of (1S,2S)-N,N,N’,N’-TETRAMETHYL-1,2-DIPHENYLETHANE-1,2-DIAMINE may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
(1S,2S)-N,N,N’,N’-TETRAMETHYL-1,2-DIPHENYLETHANE-1,2-DIAMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine groups can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Alkyl halides and acyl chlorides are typical electrophiles used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines or amides.
科学的研究の応用
(1S,2S)-N,N,N’,N’-TETRAMETHYL-1,2-DIPHENYLETHANE-1,2-DIAMINE has several scientific research applications, including:
Organic Synthesis: It is used as a chiral ligand in asymmetric synthesis.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.
Material Science: It is used in the synthesis of polymers and advanced materials.
Catalysis: The compound serves as a catalyst in various organic transformations.
作用機序
The mechanism of action of (1S,2S)-N,N,N’,N’-TETRAMETHYL-1,2-DIPHENYLETHANE-1,2-DIAMINE involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. It may also interact with cellular receptors, influencing signal transduction pathways.
類似化合物との比較
Similar Compounds
(1R,2R)-N,N,N’,N’-TETRAMETHYL-1,2-DIPHENYLETHANE-1,2-DIAMINE: A stereoisomer with similar chemical properties but different biological activity.
N,N,N’,N’-TETRAMETHYL-1,2-DIPHENYLETHANE-1,2-DIAMINE: A compound with a similar structure but lacking chirality.
Uniqueness
(1S,2S)-N,N,N’,N’-TETRAMETHYL-1,2-DIPHENYLETHANE-1,2-DIAMINE is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interaction with biological targets. This makes it a valuable compound in asymmetric synthesis and drug design.
特性
IUPAC Name |
N,N,N',N'-tetramethyl-1,2-diphenylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2/c1-19(2)17(15-11-7-5-8-12-15)18(20(3)4)16-13-9-6-10-14-16/h5-14,17-18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLJZKKJRGGLPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
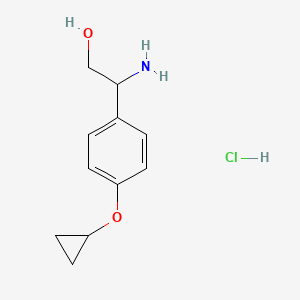
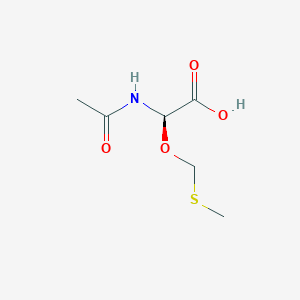
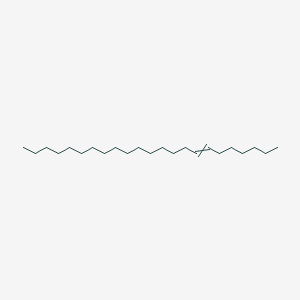
![Methyl 3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B15286722.png)

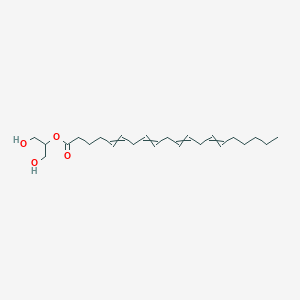
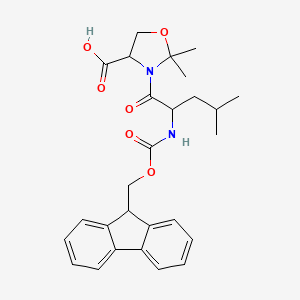
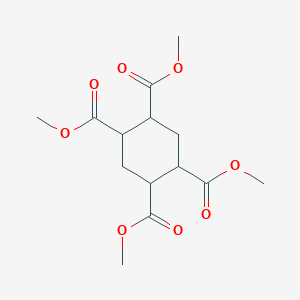
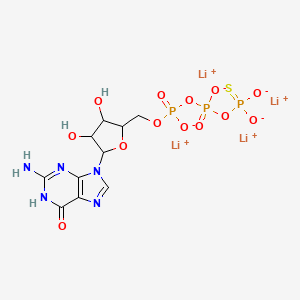

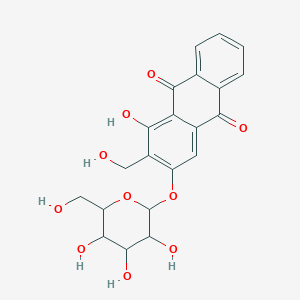
![(3R)-3-[4-({3-[4-(trifluoromethyl)phenyl]phenyl}methoxy)phenyl]hex-4-ynoic acid](/img/structure/B15286775.png)
![2-(8-Hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindole-1,3-dione](/img/structure/B15286783.png)

